4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione
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Overview
Description
4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a diazenyl linkage, and a pyrazole ring, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
The synthesis of 4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl diazonium salt, which is then coupled with a suitable pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as copper(I) chloride to facilitate the coupling reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the diazenyl group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthyl ring, using reagents such as halogens or nitro compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular pathways.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes, due to its electronic properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. These interactions can modulate various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione stands out due to its unique combination of structural features. Similar compounds include:
This compound analogs: These compounds have slight modifications in the naphthyl or pyrazole rings, leading to differences in their chemical and biological properties.
Naphthyl diazenyl derivatives: These compounds share the diazenyl linkage but differ in the attached aromatic rings, affecting their reactivity and applications.
Pyrazole-based compounds: These compounds have a pyrazole core but vary in the substituents attached to the ring, influencing their overall properties and uses.
Properties
Molecular Formula |
C31H22N4O2 |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
4-(naphthalen-1-yldiazenyl)-1,2,4-triphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C31H22N4O2/c36-29-31(24-15-4-1-5-16-24,33-32-28-22-12-14-23-13-10-11-21-27(23)28)30(37)35(26-19-8-3-9-20-26)34(29)25-17-6-2-7-18-25/h1-22H |
InChI Key |
BUBRDKQDAPBKOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)N=NC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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